N-[4-(benzyloxy)phenyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(benzyloxy)phenyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound is also known as BPIQ or BQ-123 and is a selective endothelin A receptor antagonist.
Mécanisme D'action
BPIQ works by selectively blocking the endothelin A receptor, which is involved in the regulation of blood pressure, vascular tone, and cell growth. By blocking this receptor, BPIQ can reduce inflammation, fibrosis, and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that BPIQ can reduce inflammation and fibrosis in various tissues, including the lungs, liver, and heart. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, BPIQ has been shown to improve cardiac function in animal models of heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BPIQ in lab experiments is its selectivity for the endothelin A receptor, which allows for more specific targeting of this pathway. However, one limitation is that BPIQ may have off-target effects, which could complicate the interpretation of results.
Orientations Futures
There are several potential future directions for research on BPIQ. One area of interest is its potential use in combination with other therapies for the treatment of cancer. Another area of interest is its potential use in the treatment of pulmonary fibrosis. Further studies are also needed to determine the optimal dosing and administration of BPIQ for different indications.
Méthodes De Synthèse
The synthesis of BPIQ involves several steps, including the reaction of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl chloride with 4-(benzyloxy)aniline in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield the final product.
Applications De Recherche Scientifique
BPIQ has been studied extensively for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-fibrotic, and anti-cancer properties. It has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure.
Propriétés
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(4-phenylmethoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O2/c33-30(31-28-14-16-29(17-15-28)34-22-24-6-2-1-3-7-24)26-12-10-23(11-13-26)20-32-19-18-25-8-4-5-9-27(25)21-32/h1-17H,18-22H2,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYRFQJRDCQVAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(benzyloxy)phenyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.